4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde
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Overview
Description
4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring substituted with a phenyl group at position 4, a trichloromethyl group at position 2, and an aldehyde group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde typically involves the reaction of appropriate pyrimidine precursors with reagents that introduce the phenyl, trichloromethyl, and aldehyde groups. One common method involves the use of o-aminopyrimidine aldehydes and ketones as precursors . These precursors undergo hetero-annulation reactions to form the desired pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trichloromethyl group.
Major Products:
Oxidation: 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carboxylic acid.
Reduction: 4-Phenyl-2-(trichloromethyl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde and its derivatives involves interactions with specific molecular targets. For instance, certain derivatives have been shown to inhibit key enzymes or proteins involved in inflammatory and cancer pathways . These interactions often involve binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Comparison with Similar Compounds
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- Pyrimidine-5-carbonitrile derivatives
Comparison: 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and potential biological activity compared to other pyrimidine derivatives
Properties
CAS No. |
143034-51-9 |
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Molecular Formula |
C12H7Cl3N2O |
Molecular Weight |
301.6 g/mol |
IUPAC Name |
4-phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H7Cl3N2O/c13-12(14,15)11-16-6-9(7-18)10(17-11)8-4-2-1-3-5-8/h1-7H |
InChI Key |
COWNHLGLYFNDPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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